N,N-diallyl-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide
Overview
Description
N,N-diallyl-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a bromo and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of the de-brominated pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N,N-diallyl-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers to impart specific properties such as flame retardancy or thermal stability.
Mechanism of Action
The mechanism of action of N,N-diallyl-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The bromo and allyl groups facilitate binding to active sites of enzymes or receptors, potentially modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-diallyl-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of both allyl and bromo groups on the pyrazole ring, which enhances its reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N,N-bis(prop-2-enyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-4-6-15(7-5-2)12(17)9-16-8-11(13)10(3)14-16/h4-5,8H,1-2,6-7,9H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUPPOYCGUBPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)N(CC=C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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